Benzyl-d5 Bromide

Vue d'ensemble

Description

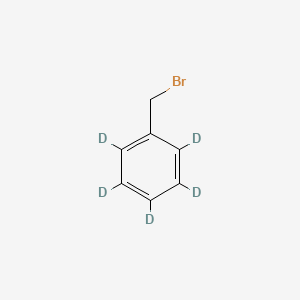

Benzyl-d5 Bromide is a deuterated organic compound where five hydrogen atoms on the benzyl ring are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in mechanistic studies and analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-d5 Bromide typically involves the bromination of 2,3,4,5,6-pentadeuteriotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining high purity and minimizing by-products through optimized reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl-d5 Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile. Additionally, it can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl bromide to the corresponding benzaldehyde or benzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyl bromide to the corresponding toluene derivative.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions yields 2,3,4,5,6-pentadeuteriobenzyl alcohol, while oxidation with potassium permanganate produces 2,3,4,5,6-pentadeuteriobenzoic acid .

Applications De Recherche Scientifique

Benzyl-d5 Bromide has a wide range of applications in scientific research:

Chemistry: It is used as a labeling reagent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound can be used to trace metabolic pathways and investigate enzyme-catalyzed reactions involving benzyl derivatives.

Medicine: Deuterated compounds like this compound are explored for their potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Mécanisme D'action

The mechanism by which Benzyl-d5 Bromide exerts its effects is primarily through its reactivity as a benzyl bromide derivative. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction rates and product distributions in chemical reactions .

Comparaison Avec Des Composés Similaires

2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with fluorine atoms instead of deuterium.

Benzyl bromide: The non-deuterated analog, commonly used in organic synthesis as an alkylating agent.

2,3,4,5,6-Pentabromobenzyl bromide: Contains bromine atoms on the benzyl ring, used in the synthesis of brominated compounds.

Uniqueness: Benzyl-d5 Bromide is unique due to the presence of deuterium atoms, which provide distinct advantages in mechanistic studies and analytical applications. The isotope effect can be leveraged to gain insights into reaction mechanisms and improve the accuracy of spectroscopic analyses.

Activité Biologique

Benzyl-d5 bromide (CAS 71258-22-5) is a deuterated derivative of benzyl bromide, characterized by its molecular formula and a molecular weight of 176.07 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is synthesized through the bromination of benzyl alcohol-d5 or other suitable precursors. The incorporation of deuterium enhances the stability and tracking capabilities of the compound in biological studies, making it useful in metabolic and pharmacokinetic research.

Biological Activity Overview

This compound has demonstrated various biological activities, particularly in antimicrobial and antiviral applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

- Mechanism of Action : this compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic pathways. Its effectiveness varies across different bacterial strains.

- In Vitro Studies : Research indicates that this compound has significant activity against several Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through membrane disruption mechanisms .

- Case Studies : A study focusing on quaternary ammonium compounds found that benzyl derivatives, including this compound, displayed varying degrees of antimicrobial efficacy against a panel of bacteria, with some derivatives showing enhanced activity due to structural modifications .

Antiviral Potential

This compound has also been investigated for its antiviral properties. Its mechanism involves interference with viral replication processes:

- Viral Inhibition : In vitro assays have indicated that this compound can inhibit the replication of certain viruses, potentially by disrupting viral envelope integrity or interfering with viral protein synthesis .

- Research Findings : A study highlighted the effectiveness of deuterated compounds in enhancing antiviral activity due to their altered metabolic pathways compared to their non-deuterated counterparts .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its deuterated nature:

- Absorption and Distribution : Deuterated compounds often exhibit altered absorption rates and distribution patterns in biological systems, which can enhance their bioavailability.

- Metabolism : this compound undergoes metabolic processes that may differ from those of regular benzyl bromide, potentially leading to longer half-lives and sustained biological effects .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.